![molecular formula C73H89ClN10O26 B1671613 Eremomycin CAS No. 110865-90-2](/img/structure/B1671613.png)
Eremomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eremomycin: is a novel antibacterial antibiotic classified as a polycyclic glycopeptide. It was first isolated at the Institute of New Antibiotics, USSR Academy of Medical Sciences, from the culture fluid of the actinomycete INA-238 . This compound belongs to the same class as vancomycin but exhibits some unique features.
準備方法
Synthesis:: Eremomycin can be synthesized through semisynthetic routes. Derivatives (3–6) are obtained by condensing vancomycin (1) or this compound (2) with pyrrolidine or piperidine. These modifications enhance antibacterial efficacy and reduce pseudoallergic reactions .
Industrial Production:: While specific industrial production methods are not widely documented, the semisynthetic derivatives have been explored for their improved properties.
化学反応の分析
反応: エリモマイシンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬と条件は、その構造修飾に貢献します。
主な生成物: これらの反応から生成される主な生成物には、バンコマイシン耐性株を含むグラム陽性菌に対して増強された活性を示すエリモマイシン誘導体、例えばエリモマイシンピロリリド(5)が含まれます .
4. 科学研究の応用
化学: 研究者は、エリモマイシンの化学的性質、特にその安定性、溶解性、および他の化合物との相互作用を研究してきました。
生物学と医学: エリモマイシンの抗菌効力は、スタフィロコッカスとエンテロコッカスのさまざまな臨床分離株で調査されてきました。 全身性細菌感染症の治療に有望です .
業界:
科学的研究の応用
Chemistry:: Researchers have studied eremomycin’s chemical properties, including its stability, solubility, and interactions with other compounds.
Biology and Medicine:: this compound’s antibacterial efficacy has been investigated in various clinical isolates of Staphylococcus and Enterococcus. It shows promise in treating systemic bacterial infections .
Industry::
作用機序
エリモマイシンは、細菌の細胞壁合成を阻害します。それは、ペプチドグリカン前駆体のD-アラニル-D-アラニン末端に結合し、それらの細胞壁への組み込みを防ぎます。このメカニズムは、細菌細胞の完全性を破壊し、細胞死につながります。
類似化合物との比較
ユニークさ: エリモマイシンは、バンコマイシンや元のエリモマイシンなどの天然抗生物質と比較して、バンコマイシン耐性株に対する改善された活性と、擬似アレルギー反応の減少によって際立っています .
類似化合物: エリモマイシンはユニークですが、類似の化合物には、バンコマイシン、テイコプラニン、およびその他のグリコペプチド系抗生物質が含まれます。
生物活性
Eremomycin is a glycopeptide antibiotic first isolated from the actinobacterium Amycolatopsis orientalis subsp. Eremomycini. It is particularly noted for its potent activity against Gram-positive bacteria, including strains resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and enterococci. This compound has garnered attention as a last-resort treatment option due to its efficacy and unique mechanisms of action.
Antibacterial Efficacy
This compound exhibits strong antibacterial properties, particularly against various Gram-positive bacteria. Its mechanism primarily involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting cell wall synthesis.
Minimum Inhibitory Concentration (MIC) Values
The effectiveness of this compound can be quantified using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of an antibiotic that inhibits bacterial growth. The following table summarizes MIC values for this compound against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (VISA) | 4.0 |
Enterococcus faecalis (Van A) | 8.0 |
Staphylococcus haemolyticus | 1.0 |
These values illustrate that this compound is particularly effective against resistant strains, showcasing its potential in treating serious infections where other antibiotics fail .
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of this compound derivatives has revealed that modifications can enhance its antibacterial activity. For instance, aminoalkylamide derivatives of this compound have shown improved efficacy against resistant bacterial strains, indicating that specific structural changes can lead to significant increases in potency .
Case Studies
- Treatment of MRSA Infections : A study demonstrated the successful use of this compound in treating infections caused by MRSA strains that were resistant to vancomycin. The patients exhibited significant clinical improvement, highlighting the drug's role as a critical therapeutic option in severe cases .
- In Vitro Resistance Studies : In vitro studies have shown that this compound maintains its effectiveness against various resistant strains, including those with altered penicillin-binding proteins and modified cell wall structures. These findings support its continued use in clinical settings where resistance is prevalent .
This compound functions by forming dimers in solution, which enhances its binding affinity to bacterial cell wall precursors. This dimerization is crucial for its activity, as it stabilizes the antibiotic's interaction with target sites on the bacterial surface .
Recent Advances
Recent research has focused on improving the delivery and efficacy of this compound through novel formulations and combinations with other antibiotics. For example, studies have explored the use of this compound in chiral stationary phases for high-performance liquid chromatography (HPLC), which has implications for drug separation and analysis .
特性
CAS番号 |
110865-90-2 |
---|---|
分子式 |
C73H89ClN10O26 |
分子量 |
1558.0 g/mol |
IUPAC名 |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)32-11-15-43(38(74)18-32)106-45-20-33-19-44(60(45)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)105-35-12-8-30(9-13-35)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 |
InChIキー |
UECIPBUIMXSXEI-BNSVOVDNSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
異性体SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
8-82846B A 82846A A82846A eremomycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。